2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of chlorophenyl, cyanopyridinyl, and ethoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of chlorophenyl and cyanopyridinyl groups. The final step involves the attachment of the ethoxyphenyl group through a thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and cyanopyridinyl groups may interact with enzymes or receptors, modulating their activity. The thioether linkage can facilitate the compound’s binding to its target, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-Chlorophenyl)-6-(4-fluorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((4-(2-Chlorophenyl)-6-(4-methylphenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The unique combination of chlorophenyl, cyanopyridinyl, and ethoxyphenyl groups in 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide distinguishes it from similar compounds
Properties
Molecular Formula |
C28H21Cl2N3O2S |
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Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H21Cl2N3O2S/c1-2-35-21-13-11-20(12-14-21)32-27(34)17-36-28-24(16-31)23(22-5-3-4-6-25(22)30)15-26(33-28)18-7-9-19(29)10-8-18/h3-15H,2,17H2,1H3,(H,32,34) |
InChI Key |
TZJSJTVTIRUXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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